REACTION_CXSMILES
|
C(OO)(C)(C)C.[CH:7]1[N:8]=[C:9]([NH2:54])[C:10]2[N:15]=[CH:14][N:13]([C@@H:16]3[O:20][C@H:19]([CH2:21][O:22][P:23]([O:26][P:27]([O:30][CH2:31][C@H:32]4[O:36][C@@H:35]([N:37]5[CH:42]=[C:41]([C:43]([NH2:45])=[O:44])[CH2:40][CH:39]=[CH:38]5)[C@H:34]([OH:46])[C@@H:33]4[OH:47])([OH:29])=[O:28])([OH:25])=[O:24])[C@@H:18]([OH:48])[C@H:17]3[O:49][P:50]([OH:53])([OH:52])=[O:51])[C:11]=2[N:12]=1.[CH:55]1[N:56]=[C:57]([NH2:98])[C:58]2[N:63]=[CH:62][N:61]([C@@H:64]3[O:68][C@H:67]([CH2:69][O:70][P:71]([O:74][P:75]([O:78][CH2:79][C@H:80]4[O:84][C@@H:83]([N:85]5[CH:90]=[C:89]([C:91]([NH2:93])=[O:92])[CH2:88][CH:87]=[CH:86]5)[C@H:82]([OH:94])[C@@H:81]4[OH:95])([OH:77])=[O:76])([OH:73])=[O:72])[C@@H:66]([OH:96])[C@H:65]3[OH:97])[C:59]=2[N:60]=1.[C-]#N>>[C-:7]#[N:8].[CH:39]1[CH:38]=[N+:37]([C@@H:35]2[O:36][C@H:32]([CH2:31][O:30][P:27]([O:26][P:23]([O:22][CH2:21][C@H:19]3[O:20][C@@H:16]([N:13]4[C:11]5[N:12]=[CH:7][N:8]=[C:9]([NH2:54])[C:10]=5[N:15]=[CH:14]4)[C@H:17]([O:49][P:50]([OH:52])([OH:53])=[O:51])[C@@H:18]3[OH:48])([OH:25])=[O:24])([OH:29])=[O:28])[C@@H:33]([OH:47])[C@H:34]2[OH:46])[CH:42]=[C:41]([C:43]([NH2:45])=[O:44])[CH:40]=1.[CH:55]1[N:56]=[C:57]([NH2:98])[C:58]2[N:63]=[CH:62][N:61]([C@@H:64]3[O:68][C@H:67]([CH2:69][O:70][P:71]([O:74][P:75]([O:78][CH2:79][C@H:80]4[O:84][C@@H:83]([N:85]5[CH:90]=[C:89]([C:91]([NH2:93])=[O:92])[CH2:88][CH:87]=[CH:86]5)[C@H:82]([OH:94])[C@@H:81]4[OH:95])([OH:77])=[O:76])([OH:73])=[O:72])[C@@H:66]([OH:96])[C@H:65]3[OH:97])[C:59]=2[N:60]=1.[CH:7]1[N:8]=[C:9]([NH2:54])[C:10]2[N:15]=[CH:14][N:13]([C@@H:16]3[O:20][C@H:19]([CH2:21][O:22][P:23]([O:26][P:27]([O:30][CH2:31][C@H:32]4[O:36][C@@H:35]([N:37]5[CH:42]=[C:41]([C:43]([NH2:45])=[O:44])[CH2:40][CH:39]=[CH:38]5)[C@H:34]([OH:46])[C@@H:33]4[OH:47])([OH:29])=[O:28])([OH:25])=[O:24])[C@@H:18]([OH:48])[C@H:17]3[O:49][P:50]([OH:53])([OH:52])=[O:51])[C:11]=2[N:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Type
|
CUSTOM
|
Details
|
The brain regions were homogenized
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2, 5, 20 or 120 minutes
|
Duration
|
120 min
|
Type
|
CUSTOM
|
Details
|
The frozen brains were removed
|
Type
|
CUSTOM
|
Details
|
The cyanide reacts with the compounds
|
Type
|
CUSTOM
|
Details
|
forming cyano adducts that
|
Type
|
STIRRING
|
Details
|
by homogenizing brain regions in basic solution
|
Name
|
|
Type
|
product
|
Smiles
|
[C-]#N
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)OP(=O)(O)O)O)O)O)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |